molecular formula C20H24N2O2 B4433930 1-(3-ethoxybenzoyl)-4-(2-methylphenyl)piperazine

1-(3-ethoxybenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B4433930
M. Wt: 324.4 g/mol
InChI Key: YVUBAJYTTDOPNY-UHFFFAOYSA-N
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Description

1-(3-ethoxybenzoyl)-4-(2-methylphenyl)piperazine, commonly known as EMBP, is a synthetic compound that belongs to the class of piperazine derivatives. EMBP has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of EMBP is not fully understood. However, it is believed that EMBP acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. EMBP has been found to increase the levels of serotonin and GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
EMBP has been shown to have various biochemical and physiological effects. Studies have demonstrated that EMBP can reduce seizure activity in animal models of epilepsy. EMBP has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, EMBP has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

EMBP has several advantages for lab experiments. EMBP is relatively easy to synthesize and has a high purity. EMBP is also stable under normal laboratory conditions. However, EMBP has some limitations. EMBP has low solubility in water, which can make it difficult to administer in animal studies. Additionally, EMBP has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on EMBP. One area of research is to explore the potential use of EMBP in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is to investigate the mechanism of action of EMBP and its effects on neurotransmitter systems in the brain. Additionally, researchers can explore the potential use of EMBP as a neuroprotective agent in the treatment of traumatic brain injury. Finally, future studies can investigate the pharmacokinetics and pharmacodynamics of EMBP in humans to determine its safety and efficacy for therapeutic applications.
Conclusion
In conclusion, EMBP is a synthetic compound with potential therapeutic applications in the treatment of various diseases. EMBP has been found to have anticonvulsant, anxiolytic, and antidepressant properties. EMBP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Future research on EMBP can provide valuable insights into its mechanism of action and potential therapeutic applications.

Scientific Research Applications

EMBP has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that EMBP has anticonvulsant, anxiolytic, and antidepressant properties. EMBP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

(3-ethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-24-18-9-6-8-17(15-18)20(23)22-13-11-21(12-14-22)19-10-5-4-7-16(19)2/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUBAJYTTDOPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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